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Compound of Interest

Demethylamino Ranitidine
Compound Name: _ _
Acetamide Sodium

Cat. No.: B119245

For Researchers, Scientists, and Drug Development Professionals

These application notes provide essential information and protocols for the procurement,
handling, and utilization of the Demethylamino Ranitidine Acetamide Sodium reference
standard. This compound is a critical impurity in the quality control of ranitidine-containing
pharmaceutical products.

Introduction and Significance

Demethylamino Ranitidine Acetamide Sodium, identified as Ranitidine Impurity D in the
European Pharmacopoeia (EP), is a known degradation product of the active pharmaceutical
ingredient (API) Ranitidine.[1] Its chemical structure and properties are well-defined, and its
presence in ranitidine drug substances or products can indicate instability and degradation.

The monitoring of ranitidine impurities has become increasingly critical following the discovery
that ranitidine and some of its impurities can generate N-Nitrosodimethylamine (NDMA), a
probable human carcinogen, under certain conditions such as elevated temperatures.[1][2][3]
[4][5][6] Studies have shown that Impurity D is among those that can produce NDMA under
forced degradation conditions.[1] Therefore, the accurate identification and quantification of
Demethylamino Ranitidine Acetamide Sodium are paramount for ensuring the safety,
efficacy, and stability of ranitidine-based medicines. This reference standard is intended for use
in analytical procedures to confirm the identity and measure the level of this specific impurity.
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Purchasing and Handling of the Standard

2.1. Recommended Suppliers: Certified reference standards for Demethylamino Ranitidine
Acetamide Sodium (CAS No. 112251-56-6) can be procured from specialized chemical and
pharmaceutical standard suppliers. Reputable sources include:

e LGC Standards[7][8]
¢ Sigma-Aldrich (Merck)[9][10]
e SynThink Research Chemicals[1][11]

2.2. Certificate of Analysis (CoA): Upon purchase, the standard should be accompanied by a
comprehensive Certificate of Analysis. The CoA provides critical data for its proper use. A
typical CoA will include:

Product Name and Synonyms (e.g., Ranitidine Impurity D)
o CAS Number

e Molecular Formula and Weight

e Lot Number

 Purity, typically determined by High-Performance Liquid Chromatography (HPLC) and
expressed as a percentage.[1]

« |dentity confirmation data (e.g., tH-NMR, Mass Spectrometry).[1]
 Recommended storage conditions.
» Retest or Expiry Date.

2.3. Storage and Stability: To ensure the integrity of the reference standard, it should be stored
under the conditions specified in the CoA. Typically, this involves storage in a well-sealed
container, protected from light and moisture, at low temperatures (e.g., -10 to -25°C).[9]

Quantitative Data and Specifications
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The following table summarizes the typical specifications for a pharmaceutical-grade
Demethylamino Ranitidine Acetamide Sodium reference standard.

Parameter Specification

N-[2-[[[5-[(Dimethylamino)methyl]-2-
Chemical Name furanyllmethyl]thio]ethyl]-2-nitroacetamide
lon(1-) Sodium

Synonyms Ranitidine Impurity D (EP, Sodium Salt)

CAS Number 112251-56-6

Molecular Formula C12H1sN3NaO4S

Molecular Weight 323.34 g/mol

Purity (by HPLC) > 99.5%[12]

Identity Confirmed by *H-NMR and Mass Spectrometry
Appearance Solid Powder

Experimental Protocols

The primary application of this standard is for the quantification of Ranitidine Impurity D in drug
substances and products using High-Performance Liquid Chromatography (HPLC).

4.1. Protocol: Quantification of Impurity D in Ranitidine Tablets by HPLC-UV

This protocol outlines a representative method for the determination of Demethylamino
Ranitidine Acetamide Sodium. Method validation as per ICH guidelines is required before
routine use.

A. Materials and Reagents:
» Demethylamino Ranitidine Acetamide Sodium Reference Standard
e Ranitidine Tablet Sample

o Acetonitrile (HPLC Grade)
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o Potassium Phosphate Monobasic (Reagent Grade)

e Deionized Water (18.2 MQ-cm)

e Phosphoric Acid (for pH adjustment)

B. Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Instrument | HPLC
system with UV/PDA Detector | | Column | ACE C18, 100 x 4.6 mm, 3um (or equivalent C18
column)[13] | | Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH adjusted to 7.1 | |
Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | %A | %B ||| 0.0]98 |2 ||
10.0|78|22]]15.0|78|22|]]15.12]198|2]|]|20.0]98]|2||Flow Rate | 1.0 mL/min | |
Column Temperature | 40°C[13] | | Detection Wavelength | 230 nm[13] | | Injection Volume | 10

ML |
C. Solution Preparation:

o Standard Stock Solution (Impurity D): Accurately weigh approximately 10 mg of
Demethylamino Ranitidine Acetamide Sodium Reference Standard into a 100 mL
volumetric flask. Dissolve in and dilute to volume with Mobile Phase A. This yields a
concentration of ~100 pg/mL.

o Standard Working Solution: Dilute 1.0 mL of the Standard Stock Solution to 100 mL with
Mobile Phase A to obtain a final concentration of approximately 1.0 pg/mL.

o Sample Preparation (Ranitidine Tablets):

o Weigh and finely powder no fewer than 20 ranitidine tablets.

o Accurately weigh a portion of the powder equivalent to 100 mg of ranitidine and transfer to
a 100 mL volumetric flask.

o Add approximately 70 mL of Mobile Phase A and sonicate for 15 minutes to dissolve.

o Dilute to volume with Mobile Phase A and mix well.

o Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
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o Filter the supernatant through a 0.45 pm nylon syringe filter, discarding the first few mL,
into an HPLC vial. This gives a final ranitidine concentration of ~1000 pg/mL.

D. Analysis and Quantification:

o System Suitability: Inject the Standard Working Solution six times. The relative standard
deviation (RSD) for the peak area should be not more than 5.0%. The tailing factor for the
Impurity D peak should not be more than 2.0.

e Procedure: Inject the blank (Mobile Phase A), the Standard Working Solution, and the
Sample Preparation in sequence.

e Calculation: The amount of Demethylamino Ranitidine Acetamide Sodium in the tablet
sample is calculated using the following formula:

% Impurity D = (Area_Sample / Area_Standard) x (Conc_Standard / Conc_Sample) x 100
o Area_Sample: Peak area of Impurity D in the sample chromatogram.
o Area_Standard: Average peak area of Impurity D from the standard injections.
o Conc_Standard: Concentration of the Impurity D Standard Working Solution (in mg/mL).
o Conc_Sample: Concentration of ranitidine in the Sample Preparation (in mg/mL).
Visualizations
5.1. Workflow for Impurity Analysis

The following diagram illustrates the general workflow for using the reference standard in a
quality control setting.
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Caption: Workflow for the analysis of Ranitidine Impurity D.

5.2. Ranitidine Degradation Pathway
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This diagram shows the logical relationship between the parent drug, stress conditions, and the
formation of Impurity D.
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Caption: Formation of Impurity D from Ranitidine degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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